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Introduction

C16 PEG2000 Ceramide is a synthetic, PEGylated sphingolipid that combines the bioactive
properties of C16 (palmitoyl) ceramide with the steric stabilization and "stealth” characteristics
conferred by a polyethylene glycol (PEG) chain of approximately 2000 Da.[1][2] This unique
structure makes it a valuable component in advanced drug delivery systems, particularly in the
formulation of liposomes and lipid nanoparticles (LNPs). Understanding its biophysical impact
on lipid bilayers is critical for designing stable, effective, and targeted nanomedicines.

This guide provides a detailed examination of the biophysical properties of C16 PEG2000
Ceramide, drawing on data from its constituent parts—the C16 ceramide anchor and the
PEG2000 chain—to elucidate its behavior within a lipid membrane.

Core Molecular Structure and Orientation

The molecule consists of three primary components: a C16 saturated acyl chain, a sphingosine
base, and a hydrophilic PEG2000 chain. The ceramide portion anchors the molecule within the
lipid bilayer, while the large, flexible PEG chain extends into the aqueous environment, creating
a hydrated steric batrrier.
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Fig. 1: C16 PEG2000 Ceramide in a bilayer (max width: 760px)

Biophysical Effects on Lipid Bilayers

The incorporation of C16 PEG2000 Ceramide into a lipid bilayer introduces competing
biophysical effects. The C16 ceramide moiety is known to increase membrane order and
induce the formation of rigid, gel-phase domains, while the bulky PEG chain can disrupt lipid
packing and increase bilayer fluidity.

Impact of the C16 Ceramide Moiety

C16 ceramide, on its own, has a profound ordering effect on fluid-phase phospholipid
membranes. Due to its capacity for strong intermolecular hydrogen bonding and high
hydrophobicity, it segregates into ceramide-enriched gel domains or even separate phases.[3]
[4][5] This dramatically alters the thermal and structural properties of the host bilayer. Saturated
ceramides, like the C16 species, are particularly potent in promoting gel/fluid phase separation.

6718l

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15573572?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573572?utm_src=pdf-body
https://www.benchchem.com/product/b15573572?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2094390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2717291/
https://pubmed.ncbi.nlm.nih.gov/21835161/
http://web.ist.utl.pt/ist10881/Articles/%5B112%5D.pdf
https://www.researchgate.net/publication/51565244_Effect_of_ceramide_structure_on_membrane_biophysical_properties_The_role_of_acyl_chain_length_and_unsaturation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Key Quantitative Effects of C16 Ceramide:

e Phase Transition Temperature (Tm): The presence of C16 ceramide significantly increases
the main phase transition temperature (Tm) of phospholipid bilayers.[9][10] For instance,
even small molar fractions can induce phase separation near physiological temperatures.[10]

» Membrane Order and Rigidity: C16 ceramide increases the order of lipid acyl chains, leading
to a more rigid and less permeable membrane.[8][11]

» Bilayer Structure: In DMPC (dimyristoylphosphatidylcholine) bilayers, increasing
concentrations of C16 ceramide lead to an increase in the lamellar repeat distance,
indicating a thickening of the bilayer in both the gel and fluid phases.[12]

e Domain Formation: C16 ceramide has a very low miscibility in fluid phospholipid phases,
leading to the formation of ceramide-rich domains at molar fractions as low as <5 mol%.[5][8]

Table 1: Influence of C16 Ceramide on DMPC Bilayer Properties

Lamellar
. . Lamellar
Molar Fraction . Main Repeat
Pre-transition . Repeat .
of C16-Cer Transition . Distance (d) -
Temp (Tp) (°C) . Distance (d) - .
(Xcer) Width Fluid Phase
Gel Phase (A)
(A)
0.03 Increased - ~61 -
Increased
> 0.06 Not resolved o - -
significantly
0.06 - - - ~61
0.35 - - ~67 ~64

Data synthesized from high-sensitivity DSC and X-ray diffraction studies.[12]

Influence of the PEG2000 Chain

The PEG2000 chain is a large, hydrophilic polymer that has its own distinct effects on
membrane biophysics. When conjugated to a lipid anchor, it forms a "mushroom” or "brush”
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conformation on the bilayer surface, depending on the grafting density.

» Steric Hindrance: The primary role of the PEG chain is to create a steric barrier that reduces
protein adsorption (opsonization) and prevents vesicle aggregation, extending circulation
time in vivo.[13][14]

 Disruption of Lipid Packing: The bulky PEG headgroups can disrupt the tight packing of the
underlying lipid acyl chains, potentially counteracting the ordering effect of the ceramide
anchor.[13]

o Micelle Formation: At sufficient concentrations, PEGylated lipids like DSPE-PEG2000 can
self-assemble into micelles rather than incorporating into bilayers.[15][16][17] The critical
micelle concentration (CMC) is the key parameter governing this behavior.[18] While the
CMC for C16 PEG2000 Ceramide is not readily available in the literature, it is a crucial
factor for formulation stability.

Table 2: Thermal Properties of PEGylated Phospholipids

Phase Transition

PEGylated Lipid System Temperature (Tm) (°C)
DSPE-PEG2000 Micelles 12.8

DSPE-PEG1000 Micelles 58.0

DPPE-PEG2000 Micelles No transition observed

Data from Differential Scanning Calorimetry (DSC).[15]

Ceramide-Mediated Signaling Pathways

Ceramide is a critical second messenger involved in various cellular signaling cascades, most
notably apoptosis (programmed cell death).[19][20] Stress stimuli, such as TNF-a or Fas ligand
binding, can activate sphingomyelinases, which hydrolyze sphingomyelin in the plasma
membrane to generate ceramide.[21][22] This localized increase in ceramide concentration
promotes the coalescence of small lipid rafts into larger, ceramide-rich platforms.[21] These

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.researchgate.net/publication/222735831_PEG-covered_lipid_surfaces_Bilayers_and_monolayers
https://pubmed.ncbi.nlm.nih.gov/10617449/
https://www.researchgate.net/publication/222735831_PEG-covered_lipid_surfaces_Bilayers_and_monolayers
https://pmc.ncbi.nlm.nih.gov/articles/PMC2756452/
https://pubmed.ncbi.nlm.nih.gov/19358585/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3166632/
https://en.wikipedia.org/wiki/Critical_micelle_concentration
https://www.benchchem.com/product/b15573572?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2756452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2493052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12218095/
https://www.researchgate.net/figure/Schematic-representation-of-role-of-ceramide-in-lipid-raft-and-diabetes-Details-of-the_fig4_247771093
https://www.mdpi.com/1422-0067/22/10/5357
https://www.researchgate.net/figure/Schematic-representation-of-role-of-ceramide-in-lipid-raft-and-diabetes-Details-of-the_fig4_247771093
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory
Check Availability & Pricing

platforms facilitate the clustering of death receptors, leading to the activation of the caspase
cascade and ultimately, apoptosis.[21][23]

While the C16 ceramide moiety of C16 PEG2000 Ceramide is bioactive, the large PEG chain
may sterically hinder its ability to participate fully in the formation of signaling platforms. This is
a critical consideration in the design of ceramide-based therapeutics.

Ceramide-Mediated Apoptosis Signaling Pathway

Stress Stimuli
(e.g., TNF-qa, FaslL)

Sphingomyelinase Activation

Ceramide Generation
in Outer Leaflet

Coalescence of Lipid Rafts into
Ceramide-Rich Platforms

Death Receptor Clustering
(e.g., Fas, TNFR)

Proximity-Induced
Caspase Activation

Apoptosis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.researchgate.net/figure/Schematic-representation-of-role-of-ceramide-in-lipid-raft-and-diabetes-Details-of-the_fig4_247771093
https://ashpublications.org/blood/article/104/11/2384/55046/Phagocytic-Signaling-Molecules-in-Lipid-Rafts-of
https://www.benchchem.com/product/b15573572?utm_src=pdf-body
https://www.benchchem.com/product/b15573572?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Fig. 2: Ceramide-mediated apoptosis signaling (max width: 760px)

Experimental Protocols

Characterizing the biophysical effects of C16 PEG2000 Ceramide requires a suite of
specialized techniques. Below are detailed methodologies for key experiments.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, identifying the
temperature and enthalpy of phase transitions.[24][25]

Methodology:

o Sample Preparation: Prepare multilamellar vesicles (MLVS) by dissolving the desired lipids
(e.g., POPC with varying mol% of C16 PEG2000 Ceramide) in chloroform. Evaporate the
solvent under a stream of nitrogen to form a thin lipid film. Further dry the film under vacuum
for at least 8 hours to remove residual solvent.[15]

o Hydration: Hydrate the lipid film with a buffer (e.g., 20 mM HEPES, 150 mM NacCl, pH 7.4) at
a temperature well above the highest expected phase transition temperature. Vortex
vigorously to form a milky suspension of MLVSs.

o DSC Analysis: Load a precise volume (e.g., 75 pl) of the lipid suspension into a hermetically
sealed stainless steel DSC pan. Use an identical pan filled with the same buffer as a
reference.[15]

e Thermal Cycling: Perform several heating and cooling cycles at a controlled scan rate (e.g.,
1-5°C/minute) to ensure equilibrium measurements and assess hysteresis.[12][15]

o Data Analysis: Analyze the resulting thermograms to determine the onset temperature, peak
temperature (Tm), and enthalpy (AH) of any observed phase transitions. A broadening of the
main transition peak is indicative of phase separation.[5][12]

Protocol 2: Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of lipid bilayer topography and can measure
nanomechanical properties like bilayer thickness and breakthrough force.[3][26]
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Methodology:
e Substrate Preparation: Use freshly cleaved mica as an atomically flat substrate.

o Supported Lipid Bilayer (SLB) Formation: Prepare small unilamellar vesicles (SUVs)
containing C16 PEG2000 Ceramide via probe sonication or extrusion.[15] Deposit the SUV
solution onto the mica substrate in the presence of a divalent cation (e.g., 10 mM CacCl2),
which induces vesicle fusion and the formation of a continuous SLB.[26]

e AFM Imaging: Mount the SLB-coated substrate in the AFM fluid cell, ensuring it remains
hydrated with buffer. Image the surface in tapping mode or contact mode to visualize the
bilayer topography. The presence of C16 PEG2000 Ceramide may lead to the formation of
distinct domains that differ in height from the surrounding fluid bilayer.[27][28]

o Force Spectroscopy: To measure bilayer thickness and stability, perform force spectroscopy.
[26]

o Approach the AFM tip to the bilayer surface and record the force-distance curve.

o The "breakthrough force" is the sharp drop in force corresponding to the tip puncturing the
bilayer. Its magnitude relates to membrane stability.[26]

o The distance between the initial contact point and the point where the tip contacts the hard
mica substrate provides a direct measurement of the bilayer thickness.[26]

Protocol 3: Vesicle Permeability (Leakage) Assay

This assay measures the integrity of the lipid bilayer by monitoring the leakage of an
encapsulated fluorescent dye. Ceramide is known to increase membrane permeability,
potentially by forming pores or channels.[4][29][30]

Methodology:

o Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. During the
hydration step, use a buffer containing a high concentration of a self-quenching fluorescent
dye (e.g., 50-100 mM Calcein).
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Purification: Remove unencapsulated dye by passing the liposome suspension through a
size-exclusion chromatography column (e.g., Sephadex G-50).

Fluorescence Measurement: Dilute the purified liposomes in an iso-osmotic buffer in a
fluorometer cuvette. Monitor the baseline fluorescence (Fo) at an excitation/emission
wavelength appropriate for the dye (e.g., 495/515 nm for Calcein).

Leakage Monitoring: Record the fluorescence intensity over time. As the dye leaks out of the
vesicles and is diluted in the external buffer, its self-quenching is relieved, resulting in an

increase in fluorescence (Ft).

Maximum Leakage Determination: At the end of the experiment, add a detergent (e.g., 0.1%
Triton X-100) to lyse all vesicles and release all encapsulated dye. This gives the maximum
fluorescence signal (Fmax).

Data Analysis: Calculate the percentage of dye leakage at any given time (t) using the
formula: % Leakage = [(Ft - Fo) / (Fmax - Fo)] * 100.
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Fig. 3: Liposome characterization workflow (max width: 760px)

Conclusion

C16 PEG2000 Ceramide is a multifaceted lipid whose biophysical impact on membranes is a
balance between the ordering effects of its C16 ceramide anchor and the disruptive, sterically
stabilizing properties of its PEG2000 chain. The ceramide moiety tends to increase bilayer
rigidity and promote the formation of gel-phase domains, which are crucial for its role in cellular
signaling. Conversely, the PEG chain provides the essential "stealth" properties for drug
delivery applications but may modulate lipid packing and interfere with the ceramide's biological
activity. A thorough characterization using techniques like DSC, AFM, and permeability assays
is essential for the rational design and optimization of nanomedicines that incorporate this
important PEGylated lipid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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